molecular formula C18H22FN3OS B2823725 7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbothioamide CAS No. 1557916-00-3

7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbothioamide

Cat. No. B2823725
CAS RN: 1557916-00-3
M. Wt: 347.45
InChI Key: DITZMRKAWQGNFI-UHFFFAOYSA-N
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Description

The compound “7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbothioamide” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a double-ring structure with a benzene ring fused to a pyridine ring . This compound has been modified with various functional groups, including an azepan-1-yl group, an ethyl group, a fluorine atom, a carbonyl group, and a carbothioamide group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoline core provides a planar, aromatic system, while the various substituents would add steric bulk and potentially introduce elements of stereochemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and carbothioamide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • This compound and its derivatives are involved in various synthesis processes aiming to improve antibacterial drug properties. For instance, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride was identified as a regioisomer of besifloxacin, synthesized for enhanced yield and characterized by NMR, mass spectrometry, and elemental analysis (Xia, Chen, & Yu, 2013).

Antibacterial Activity

  • Novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines were designed and synthesized, showing potent antibacterial activity against respiratory pathogens. This research emphasizes the potential of such compounds in treating respiratory tract infections due to their in vitro and in vivo efficacy (Odagiri et al., 2013).

Anticancer and Antimicrobial Potential

  • The exploration of quinoline derivatives extends to anticancer and antimicrobial activities. Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines and antimicrobial efficacy, highlighting the versatility of quinoline derivatives in therapeutic applications (Venepally et al., 2016).

Advanced Synthesis Techniques

  • The development of benzo[b]azepines through a mild, metal-free oxidative ring-expansion approach exemplifies the innovative synthesis methods applicable to quinoline derivatives. This process offers a simpler and more efficient pathway to create compounds with significant pharmaceutical relevance, demonstrating the compound's role in facilitating novel synthetic strategies (Stockerl, Danelzik, Piekarski, & García Mancheño, 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is intended to be a drug or a drug candidate, its mechanism of action would depend on its intended target in the body .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a drug candidate, future studies might focus on its pharmacological activity, pharmacokinetics, and toxicity .

properties

IUPAC Name

7-(azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3OS/c1-2-21-11-13(18(20)24)17(23)12-9-14(19)16(10-15(12)21)22-7-5-3-4-6-8-22/h9-11H,2-8H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITZMRKAWQGNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbothioamide

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